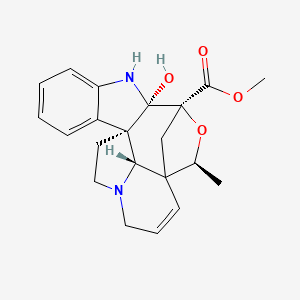![molecular formula C6H12O5 B1172661 Aluminum, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-2,7-naphthalenedisulfonic acid complex CAS No. 12227-62-2](/img/new.no-structure.jpg)
Aluminum, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-2,7-naphthalenedisulfonic acid complex
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-2,7-naphthalenedisulfonic acid complex: is an organometallic compound widely known for its vibrant bluish-red color. It is commonly used as a pigment and dye in various industries, including textiles, food, and cosmetics. The compound is also referred to as C.I. Pigment Red 193 and Acid Red 27 aluminum lake .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-2,7-naphthalenedisulfonic acid complex involves a multi-step process:
Diazotization: 4-Aminonaphthalene-1-sulfonic acid undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-Hydroxynaphthalene-2,7-disulfonic acid to form the azo compound.
Complex Formation: The resulting azo compound is then reacted with aluminum salts to form the final complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The final product is typically isolated as a fine purple powder .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and azo groups.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Nucleophiles such as amines and alcohols.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted naphthalene derivatives.
科学的研究の応用
Aluminum, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-2,7-naphthalenedisulfonic acid complex has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a pigment in textiles, food coloring, and cosmetics.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group and sulfonic acid groups play crucial roles in binding to metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application .
類似化合物との比較
Similar Compounds
- Aluminum, 4-hydroxy-3-[(4-sulfo-1-naphthalenyl)azo]-1-naphthalenesulfonic acid complex
- Aluminium, 7-hydroxy-8-[(4-sulfo-1-naphthalenyl)azo]-1,3-naphthalenedisulfonic acid complex
- Acid Red 26
- Ponceau 6R
- Acid Red 18
- Acid Red 13
Uniqueness
What sets Aluminum, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-2,7-naphthalenedisulfonic acid complex apart is its unique combination of color properties and stability. Its vibrant bluish-red hue and resistance to fading make it highly desirable in applications requiring long-lasting color .
特性
CAS番号 |
12227-62-2 |
|---|---|
分子式 |
C6H12O5 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




